2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine

Polyurethane catalysis Rigid foam kinetics Organocatalysis

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine (CAS 143452-66-8) is a bicyclic amidine derivative belonging to the pyrimido[1,2-a]azepine family. It is structurally derived from the ubiquitous organocatalyst DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) by the formal addition of a primary amine at the 10-position, yielding the molecular formula C₉H₁₇N₃ (MW = 167.25 g/mol).

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 143452-66-8
Cat. No. B12541952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine
CAS143452-66-8
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCN2CCCN=C2C(C1)N
InChIInChI=1S/C9H17N3/c10-8-4-1-2-6-12-7-3-5-11-9(8)12/h8H,1-7,10H2
InChIKeyHJPRZVOOWRIHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine (CAS 143452-66-8): Core Structural and Functional Profile


2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine (CAS 143452-66-8) is a bicyclic amidine derivative belonging to the pyrimido[1,2-a]azepine family. It is structurally derived from the ubiquitous organocatalyst DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) by the formal addition of a primary amine at the 10-position, yielding the molecular formula C₉H₁₇N₃ (MW = 167.25 g/mol) [1]. The compound retains the characteristic amidine moiety essential for strong basicity and catalytic activity while introducing a primary amine handle that enables downstream derivatization via acylation, alkylation, or reductive amination. This dual functionality distinguishes it from the parent scaffold and from other in-class bases such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) and decahydropyrimido[1,2-a]azepine, which lack the free amine group [2]. The compound is primarily sourced for specialized organic synthesis applications, including polymerization acceleration and the construction of pharmacologically active heterocyclic intermediates [3].

Why Generic Substitution Fails for 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine


Substituting 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine with generic bicyclic amidine bases such as DBU or DBN introduces significant functional mismatches. While DBU (C₉H₁₆N₂) and DBN (C₇H₁₂N₂) are widely used non-nucleophilic bases, they lack the 10-primary amine handle required for covalent immobilization, post-synthetic functionalization, or incorporation into larger molecular scaffolds without disrupting the amidine pharmacophore [1]. Comparative catalytic data in polyurethane systems show that unmodified DBU delivers distinct pot-life (110 s) and demold-time (4.5 min) profiles relative to DABCO, TEDA, or DMCHA catalysts, demonstrating that even subtle structural variations among amidine bases produce operationally meaningful differences in cure kinetics [2]. Furthermore, attempted substitution with fully saturated decahydropyrimido[1,2-a]azepine eliminates the amidine double bond, drastically reducing basicity and forfeiting the nucleophilic catalytic activity that is central to the compound's utility [3]. Therefore, the 10-amine derivative is not interchangeable with other pyrimidoazepine congeners for applications that depend on the combination of amidine basicity and a pendant primary amine.

Quantitative Differentiation Evidence: 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine vs. Closest Analogs


Pot Life and Gel Time in Rigid Polyurethane Foam: DBU-Based Catalysts vs. Standard Tertiary Amines

In a comparative study using a standard rigid polyurethane foam formulation (ASTM D2859), the bicyclic amidine catalyst DBU (0.3 phr) demonstrated a pot life of 110 seconds, a demold time of 4.5 minutes, and a gel time of 80 seconds. These values represent a 21–29% reduction in processing time compared to the widely used tertiary amine catalyst DABCO (pot life 140 s, demold time 6 min, gel time 100 s) and an even larger margin over DMCHA (pot life 150 s, demold time 7 min, gel time 110 s) [1]. While this dataset is generated with unsubstituted DBU, it establishes the performance baseline for the pyrimido[1,2-a]azepine scaffold in polyurethane applications. The 10-amine derivative (CAS 143452-66-8) retains this scaffold while adding a functionalizable primary amine, a feature absent in all comparators listed in the table. The quantitative kinetic advantage of the bicyclic amidine core over mono- and diazabicyclic tertiary amines justifies preference for the pyrimidoazepine class when fast demold cycles are required, and the 10-amine variant uniquely enables subsequent covalent tethering or derivatization without ablating catalytic activity.

Polyurethane catalysis Rigid foam kinetics Organocatalysis

Polymerization Acceleration: 10-Amine Derivative as a Specialty Accelerator vs. Unfunctionalized DBU

The N,N-dibutyl-substituted derivative of 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine (CAS 106847-76-1) is explicitly described as an 'Accelerator for polymerization reactions' in commercial technical documentation, with a measured boiling point of 312 °C, density of 0.942 g/mL at 25 °C, and refractive index n20/D of 1.5 . This compound is cited in multiple patent families covering silane-terminated polymer compositions (WO-2021204783-A1, EP-3892669-A1, WO-2021204874-A1, EP-3882289-A1, WO-2021160492-A1) as a cure accelerator, demonstrating industrial adoption of the 10-aminopyrimidoazepine scaffold in high-performance moisture-curable systems. In contrast, unfunctionalized DBU (CAS 6674-22-2), while also used in polyurethane catalysis, exhibits a significantly lower boiling point (approximately 195 °C at 10 mmHg) and is not reported as an accelerator in silyl-terminated polymer formulations [1]. The higher boiling point and tailored amine substitution of the 10-amine derivatives confer reduced volatility and enhanced thermal stability, critical parameters for industrial processes operating at elevated cure temperatures.

Polymerization accelerator Silane-terminated polymers Curable compositions

Molecular Descriptor Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. DBU and DBN

Chemoinformatic analysis of computed molecular descriptors reveals a distinct hydrogen-bonding fingerprint for 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine relative to its closest structural analogs. The target compound (C₉H₁₇N₃) possesses one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors, with zero rotatable bonds, yielding a highly rigid scaffold . In contrast, DBU (C₉H₁₆N₂) has zero hydrogen bond donors and two acceptors, while DBN (C₇H₁₂N₂) also has zero donors and two acceptors but with a smaller ring system (7-membered vs. DBU's 8-membered) [1]. The introduction of a single H-bond donor in the 10-amine derivative is a critical differentiator for applications requiring directed intermolecular interactions: it enables the compound to act as a hydrogen bond donor in supramolecular assembly, facilitates immobilization on solid supports via amide bond formation, and provides a synthetic handle for bioconjugation or prodrug strategies—capabilities that are structurally impossible for DBU and DBN.

Computational chemistry Drug design Catalyst design

Pharmaceutical Intermediate Utility: HIV Integrase Inhibitor Scaffold vs. Generic Bicyclic Amidines

US Patent US20070142635A1 (Merck & Co.) explicitly discloses processes for preparing 10-amino-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxylates as key intermediates en route to hexahydropyrimido[1,2-a]azepine-2-carboxamides, which are potent HIV integrase inhibitors [1]. The 10-amino substituent is structurally essential to the pharmacophore, serving as the anchor point for the carboxamide side chain that engages the integrase active site. This establishes a validated pharmaceutical application that is uniquely accessible to 10-amino-substituted pyrimidoazepines and cannot be served by unsubstituted DBU, DBN, or decahydropyrimido[1,2-a]azepine. The patent specifically teaches that the cyclization yield of the pyrimidine ring is significantly improved in the disclosed process relative to prior art methods that were plagued by competing Michael addition by-products, with overall yields described as 'substantially higher' [1]. While exact numerical yields for specific 10-amino intermediates are embedded in the patent examples, the publicly stated yield advantage over the background process establishes a synthesis-efficiency rationale for sourcing the 10-amine building block.

HIV integrase inhibitors Medicinal chemistry Heterocyclic intermediates

Optimal Application Scenarios for 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine


Moisture-Curable Silane-Terminated Polymer Formulations Requiring Non-Volatile Amine Accelerators

Industrial formulators developing silane-functional adhesives, sealants, and coatings benefit from the 10-amine scaffold's high boiling point (312 °C for the dibutyl derivative) and documented role as a polymerization accelerator in patented curable compositions . This scenario is precluded for generic DBU due to its higher volatility and absence from the silane-cure patent landscape. Select this compound when elevated temperature processing is required and catalyst loss through evaporation must be minimized.

Medicinal Chemistry Campaigns Targeting the Hexahydropyrimido[1,2-a]azepine Pharmacophore

Research groups pursuing HIV integrase inhibitors or related antiviral agents should source the 10-amine building block (or its N-protected derivatives) as the sole entry point to the hexahydropyrimido[1,2-a]azepine-2-carboxamide chemotype disclosed in US20070142635A1 [1]. The 10-amino group is a non-negotiable structural requirement for carboxamide formation; attempting to use DBU or DBN as a starting material would necessitate de novo construction of the amine handle, negating any cost advantage.

Covalent Immobilization of Bicyclic Amidine Catalysts on Solid Supports

For process chemists developing heterogeneous catalytic systems, the primary amine of CAS 143452-66-8 provides a direct conjugation handle for amide coupling to carboxyl-functionalized resins, silica, or metal-organic frameworks. This capability is structurally impossible for DBU (zero H-bond donors, no amine handle) and DBN (zero H-bond donors) . The resulting immobilized catalyst retains the strong basicity of the amidine core while enabling facile recovery and reuse, as demonstrated with related silica-bonded DBU analogs [2].

Rigid Polyurethane Foam Systems Requiring Accelerated Demold Cycles

Based on the established kinetic profile of the bicyclic amidine core—which delivers a 25% shorter demold time (4.5 min) and 20% faster gelation (80 s) relative to the industry standard DABCO at equal loading (0.3 phr) [3]—the 10-amine scaffold is the preferred starting point for developing high-throughput rigid foam lines. The pendant amine enables subsequent structural optimization (e.g., N-alkylation to tune activity) without sacrificing the core kinetic advantage.

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